REACTION_CXSMILES
|
COCC[CH:5]1[CH2:9][CH2:8][O:7][C:6]1=[O:10].[C:11]([O:14][C:15](=O)[CH3:16])(=[O:13])[CH3:12]>>[C:6]([O:7][CH2:8][CH2:9][CH:12]1[CH2:16][CH2:15][O:14][C:11]1=[O:13])(=[O:10])[CH3:5]
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
COCCC1C(OCC1)=O
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
Nafion
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
120 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the reaction is terminated (conversion: 100%)
|
Type
|
CUSTOM
|
Details
|
the catalyst is separated by filtration
|
Type
|
CUSTOM
|
Details
|
purification
|
Type
|
DISTILLATION
|
Details
|
by distillation
|
Reaction Time |
69 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)OCCC1C(OCC1)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 61% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |